

# Application Notes and Protocols for In Vivo Imaging of Mardepodect Target Engagement

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## Compound of Interest

Compound Name: Mardepodect

Cat. No.: B1679693

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## Introduction

**Mardepodect** (also known as PF-2545920) is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A).<sup>[1][2][3]</sup> PDE10A is an enzyme highly enriched in the medium spiny neurons of the brain's striatum, a region critical for regulating cognition and motor control.<sup>[4][5]</sup> This enzyme plays a crucial role in intracellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).<sup>[5][6]</sup> By inhibiting PDE10A, **Mardepodect** increases the concentration of these second messengers, thereby modulating neuronal activity.<sup>[1]</sup> This mechanism of action has made PDE10A inhibitors like **Mardepodect** a focus of research for treating neuropsychiatric and neurodegenerative disorders such as schizophrenia and Huntington's disease.<sup>[2][7]</sup>

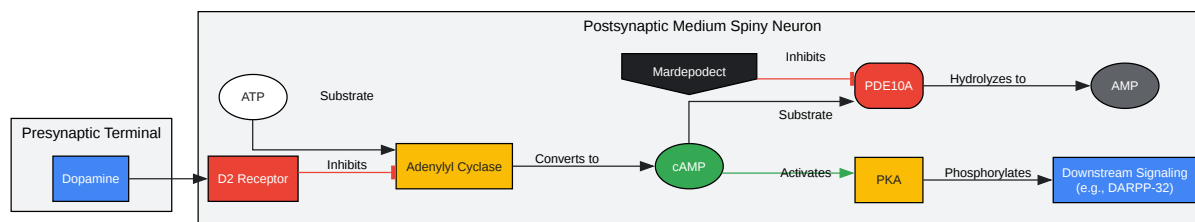
Positron Emission Tomography (PET) is a non-invasive, quantitative imaging technique that enables the visualization and measurement of physiological processes in vivo.<sup>[7]</sup> For drug development, PET is an invaluable tool for confirming that a drug engages its intended target in the brain.<sup>[8]</sup> This is accomplished by using a radiolabeled molecule (a PET radiotracer) that binds to the same target as the drug. By measuring the displacement of the radiotracer signal after administration of the therapeutic drug, researchers can quantify target occupancy.

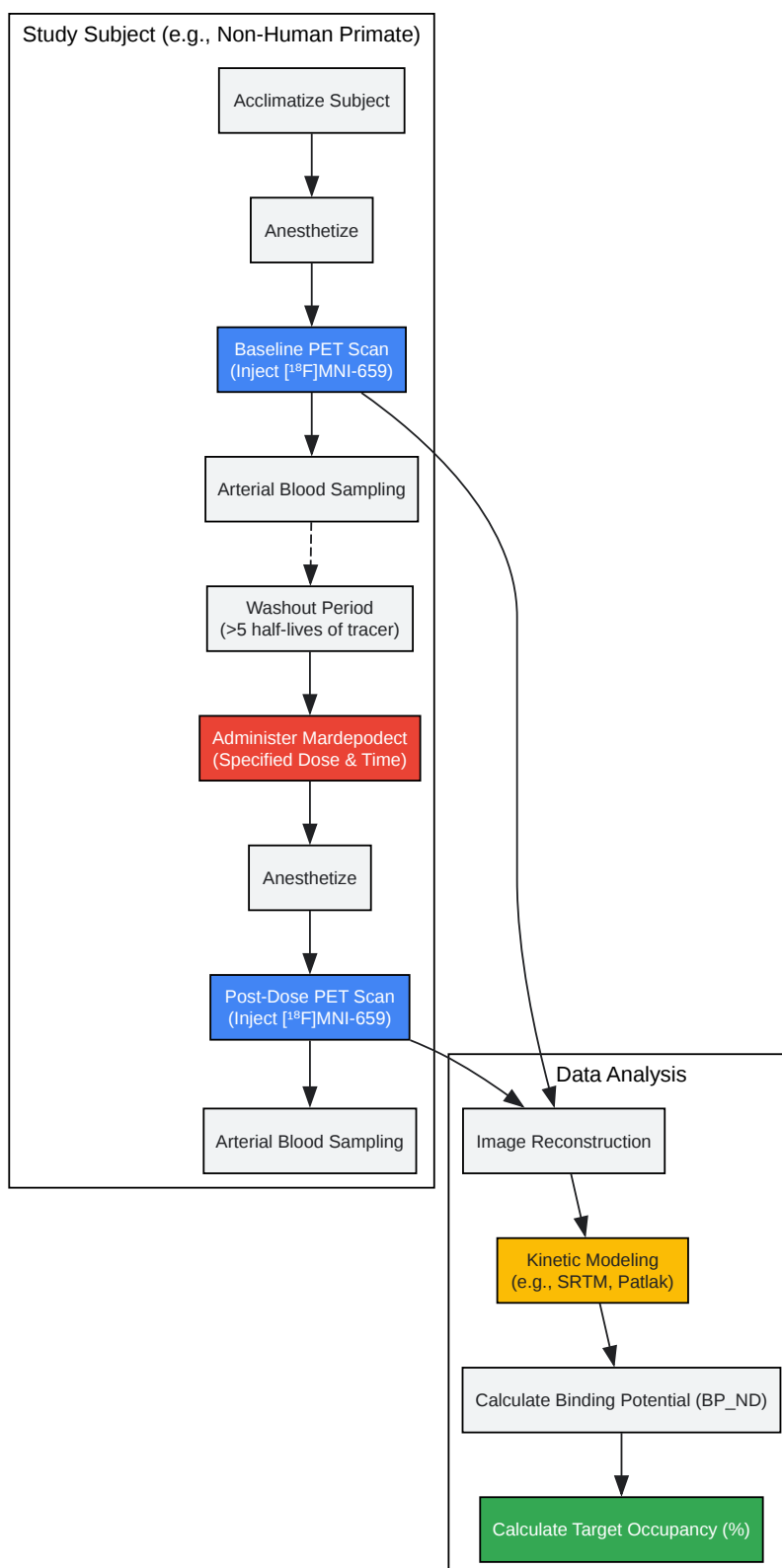
This application note provides a detailed protocol for assessing the target engagement of **Mardepodect** with PDE10A in vivo using PET imaging. We describe the use of a selective

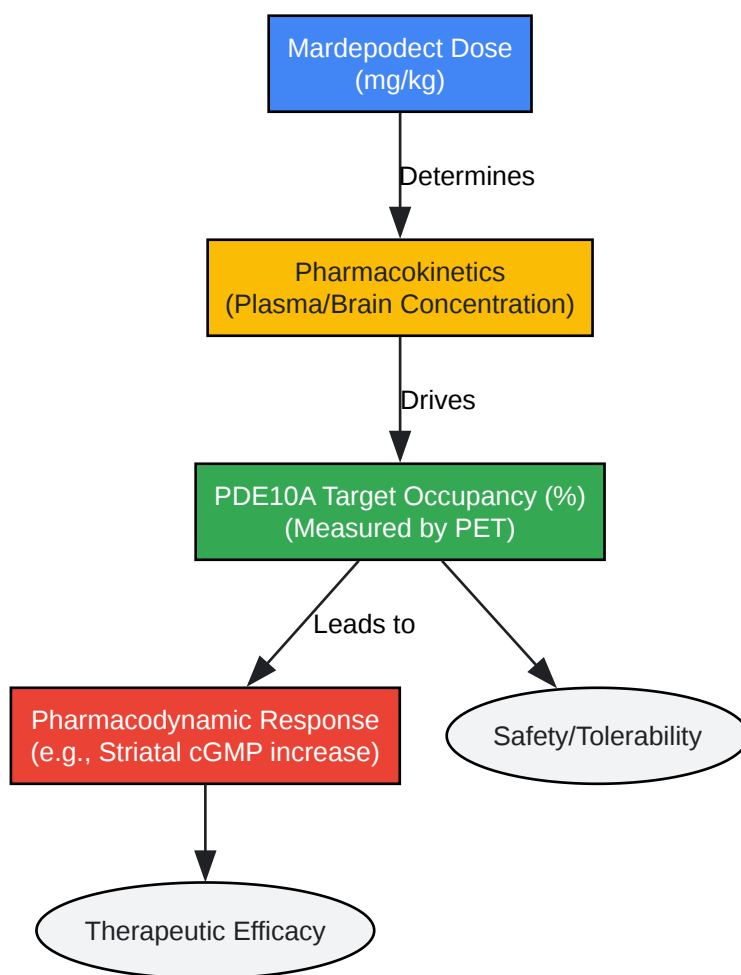
PDE10A radiotracer, outline the experimental workflow, and provide methods for data analysis and presentation.

## PDE10A Signaling Pathway and Mechanism of Action of Mardepodect

The signaling cascade involving PDE10A is central to its function in the striatum. PDE10A regulates the levels of cAMP and cGMP, which in turn control the activity of protein kinases such as Protein Kinase A (PKA). **Mardepodect** inhibits PDE10A, leading to an accumulation of cyclic nucleotides and enhanced downstream signaling.







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